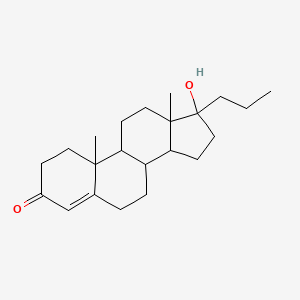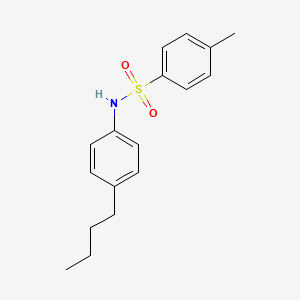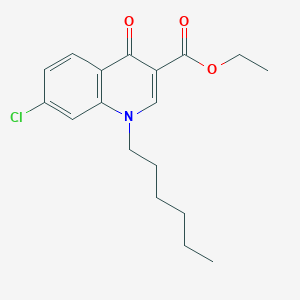![molecular formula C15H18N2O4 B11992977 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide CAS No. 6131-54-0](/img/structure/B11992977.png)
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid ist eine organische Verbindung, die durch das Vorhandensein von zwei Prop-2-enamid-Gruppen gekennzeichnet ist, die an eine zentrale 3,4-Dimethoxyphenylmethandiyl-Einheit gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid beinhaltet typischerweise die Reaktion von 3,4-Dimethoxybenzaldehyd mit geeigneten Aminen und Acylierungsmitteln unter kontrollierten Bedingungen. Eine übliche Methode umfasst die folgenden Schritte:
Bildung von 3,4-Dimethoxybenzylamin: Dies wird durch Reduktion von 3,4-Dimethoxybenzaldehyd mit einem Reduktionsmittel wie Natriumborhydrid erreicht.
Acylierung: Das resultierende 3,4-Dimethoxybenzylamin wird dann in Gegenwart einer Base wie Triethylamin mit Acryloylchlorid umgesetzt, um die gewünschte Bisprop-2-enamid-Verbindung zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Methoden gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts durch optimierte Reaktionsbedingungen, einschließlich Temperaturregelung, Lösungsmittelauswahl und Reinigungstechniken wie Umkristallisation oder Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amine and acylating agents under controlled conditions. One common method includes the following steps:
Formation of 3,4-dimethoxybenzylamine: This is achieved by reducing 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Acylation: The resulting 3,4-dimethoxybenzylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired bisprop-2-enamide compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid können die Amidgruppen in Amine umwandeln.
Substitution: Die Methoxygruppen am Phenylring können durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid für nukleophile aromatische Substitution.
Hauptprodukte gebildet
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzielles Therapeutikum erforscht, da es strukturelle Ähnlichkeiten zu bioaktiven Verbindungen aufweist.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und Polymere mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so ihre Aktivität moduliert. So könnte es beispielsweise bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt.
Wirkmechanismus
The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenethylamin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
N-[(3,4-Dimethoxyphenyl)methyl]acetamid: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
Einzigartigkeit
N,N'-[(3,4-Dimethoxyphenyl)methandiyl]bisprop-2-enamid ist aufgrund seiner Bisprop-2-enamid-Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
6131-54-0 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H18N2O4/c1-5-13(18)16-15(17-14(19)6-2)10-7-8-11(20-3)12(9-10)21-4/h5-9,15H,1-2H2,3-4H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
JDNZSYDOLFGSFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C=C)NC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992910.png)
![2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11992925.png)
![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole](/img/structure/B11992948.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992959.png)





